molecular formula C9H6F3NOS B8807440 7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B8807440
M. Wt: 233.21 g/mol
InChI Key: JOVLQXUSLFDMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C9H6F3NOS and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NOS/c1-14-6-4-2-3-5-7(6)15-8(13-5)9(10,11)12/h2-4H,1H3

InChI Key

JOVLQXUSLFDMGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide (C25) (748 mg, 2.38 mmol) in 1,2-dimethoxyethane (11.9 mL) was added 1,10-phenanthroline (88.4 mg, 0.48 mmol), cesium carbonate (1.55 g, 4.76 mmol), and copper iodide (45.3 mg, 0.24 mmol). Nitrogen was bubbled through the reaction for 30 minutes and the reaction was heated to 80° C. for 48 hours. The mixture was cooled to room temperature, filtered and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 30% diethyl ether in hexanes) afforded the title compound as a colorless solid. Yield: 398 mg, 1.71 mmol, 72%. GCMS m/z 233 (M+). 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 6.97 (br d, J=7.9 Hz, 1H), 7.56 (dd, J=8.3, 8.0 Hz, 1H), 7.82 (dd, J=8.3, 0.6 Hz, 1H).
Name
N-(2-bromo-3-methoxyphenyl)-2,2,2-trifluoroethanethioamide
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
88.4 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
solvent
Reaction Step One
Quantity
45.3 mg
Type
catalyst
Reaction Step One

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